Coreopsin

Description

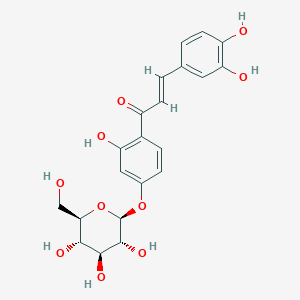

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c22-9-17-18(27)19(28)20(29)21(31-17)30-11-3-4-12(15(25)8-11)13(23)5-1-10-2-6-14(24)16(26)7-10/h1-8,17-22,24-29H,9H2/b5-1+/t17-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMVODIKHHIRSGI-RWGOFXMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)C2=C(C=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)C2=C(C=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Biological Properties of Coreopsin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coreopsin, a naturally occurring chalcone glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it exhibits a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its biological activities and underlying signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Properties

This compound, also known by its synonyms Butein-4'-O-β-D-glucopyranoside, is a characteristic yellow pigment found in various plant species, notably in the flowers of Coreopsis species.[1][2] Its chemical structure consists of a butein molecule linked to a β-D-glucopyranoside moiety.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₁₀ | [1][2][3] |

| Molecular Weight | 434.39 g/mol | [1][2][4] |

| Appearance | Yellow Powder | [1] |

| Purity | Typically >95% (commercially available) | [2] |

| CAS Number | 499-29-6 | [1][2][4] |

| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)-1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-en-1-one | [1] |

Solubility

Stability

Detailed kinetic studies on the stability of this compound under varying pH, temperature, and light conditions are not extensively reported. As a flavonoid, its stability is likely influenced by these factors. Generally, flavonoids are susceptible to degradation at high pH and elevated temperatures, and exposure to UV light can also lead to decomposition. It is recommended to store this compound, particularly in solution, protected from light and at low temperatures.[2]

Reactivity

The chemical reactivity of this compound is largely dictated by its chalcone scaffold and the presence of multiple hydroxyl groups. These hydroxyl groups make it an effective antioxidant, capable of donating hydrogen atoms to scavenge free radicals. The conjugated system of the chalcone structure also contributes to its reactivity and its characteristic UV-visible absorption spectrum.

Biological Activity and Signaling Pathways

This compound has been reported to possess a variety of pharmacological activities, primarily attributed to its antioxidant and anti-inflammatory properties.

Antioxidant Activity

The antioxidant capacity of this compound and related compounds from Coreopsis tinctoria has been evaluated using various in vitro assays. While specific IC₅₀ values for pure this compound are not consistently available across studies, the antioxidant potential of extracts rich in this compound is well-documented. Table 2 provides a summary of reported antioxidant activities for related compounds and extracts.

| Assay | Compound/Extract | IC₅₀ (µM) | Reference |

| DPPH radical scavenging | Okanin | 6.2 | [3] |

| DPPH radical scavenging | Isookanin | 10.6 | [3] |

| DPPH radical scavenging | Ascorbic acid (positive control) | 30.4 | [3] |

Anti-inflammatory Activity

This compound is believed to exert anti-inflammatory effects through the modulation of key inflammatory pathways. While direct IC₅₀ values for this compound on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are not readily found, flavonoids, in general, are known to inhibit these enzymes.

Signaling Pathways

This compound is implicated in the modulation of several critical cellular signaling pathways, which underpins its therapeutic potential.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Studies on other flavonoids suggest that this compound may inhibit this pathway, leading to downstream effects such as the induction of apoptosis in cancer cells.

Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by this compound.

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in the inflammatory response. Flavonoids have been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.

Figure 2: Postulated inhibition of the NF-κB signaling pathway by this compound.

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to hypoxia. Some flavonoids have been shown to modulate HIF-1α stability and activity, which has implications for cancer and ischemic diseases.

Figure 3: Potential modulation of the HIF-1 signaling pathway by this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound, as well as for the investigation of its biological activities.

Figure 4: General experimental workflow for the study of this compound.

Extraction and Isolation of this compound

The following protocol is a general procedure for the extraction and isolation of flavonoids from Coreopsis tinctoria and can be adapted for the specific isolation of this compound.

-

Extraction:

-

Air-dried and powdered flowers of Coreopsis tinctoria (100 g) are macerated with 80% methanol (3 x 500 mL) at room temperature for 24 hours for each extraction.

-

The combined methanolic extracts are filtered and concentrated under reduced pressure to yield a crude extract.

-

-

Partitioning:

-

The crude extract is suspended in water (200 mL) and successively partitioned with ethyl acetate (3 x 200 mL).

-

The ethyl acetate fraction, which is expected to be rich in flavonoids, is collected and concentrated to dryness.

-

-

Column Chromatography:

-

The dried ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of chloroform-methanol or a similar solvent system, starting with a nonpolar mixture and gradually increasing the polarity.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the yellow spot corresponding to this compound are combined.

-

-

Purification:

-

The combined fractions are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller impurities.

-

The purity of the isolated this compound can be assessed by HPLC.

-

HPLC-DAD Quantification

This protocol provides a framework for the quantitative analysis of this compound in plant extracts.

-

Instrumentation: High-Performance Liquid Chromatography system with a Diode Array Detector (HPLC-DAD).

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: Acetonitrile

-

-

Gradient Program: A typical gradient might be: 0-30 min, 10-40% B; 30-40 min, 40-60% B; 40-45 min, 60-10% B; 45-50 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Chalcones like this compound show strong absorbance around 370 nm.

-

Quantification: A calibration curve is constructed using a pure standard of this compound at various concentrations. The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

In Vitro Antioxidant Activity (DPPH Assay)

-

Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution to a well.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a solution with DPPH and methanol (without the sample) serves as the control.

-

The percentage of radical scavenging activity is calculated as: [1 - (Abs_sample / Abs_control)] * 100.

-

The IC₅₀ value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Western Blot Analysis for PI3K/Akt Pathway

-

Cell Culture and Treatment: Seed cells (e.g., a cancer cell line) in a culture dish and allow them to adhere. Treat the cells with different concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).

-

Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total PI3K, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion

This compound is a promising natural compound with a range of biological activities that warrant further investigation for its potential therapeutic applications. This technical guide has provided a comprehensive overview of its chemical properties, detailed experimental protocols for its study, and an exploration of its effects on key signaling pathways. While there is a need for more quantitative data on its solubility and stability, the information presented here serves as a solid foundation for researchers and professionals in the field. Further studies to elucidate its precise mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings are encouraged.

References

- 1. An opsin mutant with increased thermal stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. THE STABILITY OF RHODOPSIN AND OPSIN: EFFECTS OF PH AND AGING - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacteriorhodopsin thermal stability: influence of bound cations and lipids on the intrinsic protein fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The thermal stability of rhodopsin and opsin - PubMed [pubmed.ncbi.nlm.nih.gov]

Coreopsin (Butein-4'-O-β-D-glucopyranoside): A Technical Guide to its Structure and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsin, a prominent chalcone glycoside, is a naturally occurring flavonoid found in the flowers of Coreopsis tinctoria Nutt.[1]. With the chemical formula C₂₁H₂₂O₁₀ and a molecular weight of 434.4 g/mol , its CAS number is 499-29-6[1]. This compound, also known to as Butein-4'-O-β-D-glucopyranoside, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of hypertension and diabetes research[1]. This technical guide provides a comprehensive overview of the structure of this compound, alongside available experimental data and its interactions with key cellular signaling pathways.

Chemical Structure and Physicochemical Properties

This compound consists of a butein aglycone linked to a β-D-glucopyranoside moiety at the 4'-position. The butein scaffold is characterized by two phenyl rings joined by a three-carbon α,β-unsaturated carbonyl system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₂O₁₀ | [1] |

| Molecular Weight | 434.4 g/mol | [1] |

| CAS Number | 499-29-6 | [1] |

| Melting Point | 190-195 °C (decomposes) | [1] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete and assigned ¹H and ¹³C NMR data for this compound have not been located in the reviewed literature. The following table presents the ¹H and ¹³C NMR chemical shifts for the aglycone, butein, which constitutes the core structure of this compound. The presence of the glucose moiety in this compound would introduce additional signals in the carbohydrate region of the NMR spectra (typically 3.0-5.5 ppm in ¹H NMR and 60-105 ppm in ¹³C NMR).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Butein (Aglycone of this compound)

| Position | ¹³C NMR (δc, ppm) | ¹H NMR (δH, ppm, mult., J in Hz) |

| 2 | - | - |

| 3 | - | - |

| 4 | - | - |

| 5 | - | - |

| 6 | - | - |

| 1' | - | - |

| 2' | - | - |

| 3' | - | - |

| 4' | - | - |

| 5' | - | - |

| 6' | - | - |

| α | - | - |

| β | - | - |

| C=O | - | - |

| Note: | No specific, assigned NMR data for butein was found in the search results. This table is a placeholder to be populated if such data becomes available. | No specific, assigned NMR data for butein was found in the search results. This table is a placeholder to be populated if such data becomes available. |

Other Spectroscopic Data

Specific UV-Vis, IR, and MS spectral data for this compound are not available in the reviewed literature. General characteristics for chalcones include strong UV absorbance due to the conjugated system. The IR spectrum would be expected to show characteristic peaks for hydroxyl groups (broad band around 3300 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), a conjugated carbonyl group (around 1650 cm⁻¹), and aromatic C=C stretching (around 1600 and 1450 cm⁻¹). Mass spectrometry would confirm the molecular weight of 434.4 g/mol .

Experimental Protocols

Isolation of Flavonoids from Coreopsis tinctoria

While a detailed protocol for the specific isolation of this compound is not provided in the literature, a general procedure for the extraction of flavonoids from Coreopsis tinctoria flowers can be outlined as follows. This protocol should be optimized for the targeted isolation of this compound.

Protocol:

-

Extraction: Dried and powdered flowers of Coreopsis tinctoria are extracted with 80% methanol multiple times.

-

Concentration: The combined methanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography on an HP-20 macroporous resin.

-

Elution: The column is washed with water to remove sugars and other polar impurities, followed by elution with a gradient of ethanol in water. A 70% ethanol eluent is typically used to obtain the flavonoid-rich fraction containing this compound.

-

Purification: The this compound-containing fraction can be further purified by repeated column chromatography (e.g., Sephadex LH-20) and preparative HPLC to yield pure this compound.

Synthesis of Butein (this compound Aglycone)

The synthesis of butein, the aglycone of this compound, can be achieved via a Claisen-Schmidt condensation reaction.

Protocol:

-

Reaction Setup: 2,4-Dihydroxyacetophenone and 3,4-dihydroxybenzaldehyde are dissolved in a suitable solvent such as ethanol.

-

Condensation: A base, such as potassium hydroxide, is added to the solution to catalyze the condensation reaction. The reaction mixture is stirred at room temperature or with gentle heating.

-

Workup: After the reaction is complete, the mixture is acidified and the precipitated product is collected by filtration.

-

Purification: The crude butein is purified by recrystallization from a suitable solvent system.

Note: The synthesis of this compound would require an additional step of glycosylation of the 4'-hydroxyl group of butein with a protected glucose donor, followed by deprotection. A detailed protocol for this specific glycosylation was not found in the reviewed literature.

Biological Activity and Signaling Pathways

This compound is reported to have neuroprotective effects and may play a role in neuronal apoptosis through the PI3K/Akt and HIF-1 signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. Aberrant activation of this pathway is implicated in various diseases, including cancer. Some studies suggest that flavonoids can inhibit this pathway, leading to a pro-apoptotic effect.

This compound may exert its pro-apoptotic effects by inhibiting key components of the PI3K/Akt pathway, such as PI3K itself or the downstream kinase Akt. This inhibition would prevent the phosphorylation and activation of anti-apoptotic proteins, thereby promoting programmed cell death.

HIF-1 Signaling Pathway

Hypoxia-inducible factor-1 (HIF-1) is a transcription factor that plays a central role in the cellular response to low oxygen levels (hypoxia). Under hypoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival. Inhibition of HIF-1α is a potential therapeutic strategy for diseases characterized by pathological hypoxia, such as cancer.

This compound may interfere with the HIF-1 signaling pathway by inhibiting the stabilization of HIF-1α under hypoxic conditions. By preventing the accumulation of HIF-1α, this compound would block the transcription of HIF-1 target genes, thereby impeding cellular adaptation to hypoxia.

Conclusion

This compound is a chalcone glycoside with significant potential for further investigation in drug discovery and development. While its basic chemical properties are established, a comprehensive characterization, including detailed spectroscopic data and specific experimental protocols for its isolation and synthesis, is still needed. Further research into its precise mechanisms of action on key signaling pathways such as PI3K/Akt and HIF-1 will be crucial in elucidating its full therapeutic potential. This technical guide serves as a foundational resource for researchers embarking on the study of this promising natural product.

References

A Technical Guide to the Natural Sources and Analysis of Coreopsin

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Coreopsin, a notable chalcone, with a focus on its natural plant sources, quantitative distribution, and the methodologies required for its extraction, analysis, and biological pathway investigation.

Introduction to this compound

This compound is a chalconoid, a type of plant-derived flavonoid characterized by its distinctive open-chain structure. It is the glucoside of butein. As a member of the flavonoid family, this compound and its aglycone, butein, are recognized for a variety of pharmacological activities, including antioxidant and anti-inflammatory properties. This has led to growing interest in its therapeutic potential, necessitating a thorough understanding of its natural sources and biological mechanisms.

Natural Sources of this compound

This compound has been identified in several plant species within the Asteraceae family, and also in the Fabaceae family. The most significant and well-documented source is Coreopsis tinctoria.

-

Coreopsis tinctoria (Plains Coreopsis): The flowers of this species are a rich source of this compound.[1][2] Traditionally used as a remedy for diabetes and as a source of dye, its extracts have been shown to contain a variety of flavonoids, with this compound being a key constituent.[1][3] The plant, also known as snow chrysanthemum, is widely cultivated for its medicinal properties.[4]

-

Cosmos sulphureus (Sulfur Cosmos): The flowers of this ornamental plant also contain chalcones, and literature suggests the presence of this compound's aglycone, butein.[5] One study refers to the primary pigment in these flowers as "this compound".[5] Quantitative analysis has been performed on the total chalcone content in its flowers.[6]

-

Bidens pilosa (Black-jack): This plant is known to contain a wide array of flavonoids.[7][8] While specific quantitative data for this compound is limited, the presence of various flavonoid glycosides makes it a potential source.[7]

-

Butea monosperma (Flame-of-the-forest): This plant is also listed as a source of this compound.[9]

Quantitative Data on this compound and Related Flavonoids

The concentration of this compound and related compounds varies significantly based on the plant species, part of the plant, and growing conditions. The following table summarizes available quantitative data.

| Plant Species | Plant Part | Compound(s) Measured | Concentration / Content | Reference |

| Coreopsis tinctoria | Flowers | Total Polyphenols | 248.14 ± 6.51 mg GAE/g dry extract | [2] |

| Coreopsis tinctoria | Flowers | Total Flavonoids | 123.41 ± 4.53 mg RE/g dry extract | [2] |

| Cosmos sulphureus | Inflorescences | Total Chalcones | 39.65 ± 1.25 mg / 100 g DW | [6] |

| Cosmos sulphureus | Inflorescences | Total Chalcones | 37.93 ± 0.88 mg / 100 g DW | [6] |

| Bidens pilosa | Leaves | Total Phenolics | 72 µg GAE / mg DW | [10] |

| Bidens pilosa | Leaves | Total Flavonoids | 123.3 µg Quercetin / mg DW | [10] |

Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents; DW = Dry Weight. Data for this compound specifically is often part of a broader flavonoid profile.

Methodologies and Experimental Protocols

This protocol is based on methodologies described for extracting flavonoids from Coreopsis tinctoria flowers.[1][11]

1. Preparation of Plant Material:

- Collect fresh flowers of Coreopsis tinctoria.

- Air-dry the flowers in a shaded, well-ventilated area until constant weight is achieved.

- Grind the dried flowers into a coarse powder.

2. Solvent Extraction:

- Macerate the dried flower powder (e.g., 100 kg) with 80% aqueous methanol at room temperature.

- Perform the extraction three times to ensure maximum yield.

- Combine the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a condensed extract.

3. Chromatographic Fractionation:

- Resuspend the condensed extract in water and apply it to a macroporous resin column (e.g., HP-20).

- Wash the column with deionized water to remove sugars and other polar impurities.

- Elute the flavonoid-rich fraction using 70% aqueous ethanol.

- Collect the 70% ethanol eluent and concentrate it under reduced pressure to yield the final extract containing this compound and other flavonoids.

4. Further Purification (Optional):

- For isolating pure this compound, the 70% ethanol fraction can be subjected to further chromatographic techniques such as Sephadex column chromatography followed by preparative High-Performance Liquid Chromatography (HPLC).

This protocol outlines a general method for the quantification of flavonoids, including this compound, in plant extracts.[4]

1. Instrumentation:

- A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD), a pump, and a chromatography data workstation.

2. Chromatographic Conditions:

- Column: A reversed-phase C18 column (e.g., Ageal Innoval ODS-2, 4.6 mm × 250 mm, 5 µm).

- Mobile Phase: A gradient elution using (A) Acetonitrile and (B) Acidified water (e.g., with 1% acetic acid or 0.1% formic acid). A typical gradient might start with a low percentage of A, gradually increasing to elute more nonpolar compounds.

- Flow Rate: 1.0 mL/min.

- Detection Wavelength: Monitor at a wavelength appropriate for chalcones, typically around 360-370 nm. The DAD can scan a range of wavelengths to obtain full UV spectra.

- Column Temperature: 30 °C.

- Injection Volume: 10-20 µL.

3. Sample and Standard Preparation:

- Prepare a stock solution of pure this compound standard of known concentration in methanol.

- Create a series of calibration standards by diluting the stock solution.

- Prepare the plant extract sample by dissolving a known weight in methanol, filtering it through a 0.45 µm syringe filter.

4. Quantification:

- Inject the standards to generate a calibration curve of peak area versus concentration.

- Inject the plant extract sample.

- Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the pure standard.

- Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Visualization of Relevant Biological Pathways

This compound, like other flavonoids, is synthesized via the phenylpropanoid pathway. The key enzyme is Chalcone Synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the foundational chalcone backbone.[12][13][14]

Caption: The enzymatic synthesis of the chalcone backbone by Chalcone Synthase (CHS).

The following diagram illustrates a typical workflow for the extraction and quantitative analysis of this compound from plant sources.

Caption: Standard experimental workflow for this compound extraction and quantification.

Compounds from Coreopsis tinctoria, including this compound, have been shown to affect key cellular signaling pathways such as the PI3K-Akt pathway, which is crucial for regulating cell survival and apoptosis.[1] Flavonoids can exert protective effects by modulating this pathway.

Caption: Potential modulation of the PI3K/Akt cell survival pathway by this compound.

References

- 1. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hepatoprotective effect of Coreopsis tinctoria flowers against carbon tetrachloride-induced liver damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wildflower.org [wildflower.org]

- 4. Quantitative and Qualitative Analysis of Flavonoids and Phenolic Acids in Snow Chrysanthemum (Coreopsis tinctoria Nutt.) by HPLC-DAD and UPLC-ESI-QTOF-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. researchgate.net [researchgate.net]

- 7. Chemistry and pharmacology of Bidens pilosa: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bidens pilosa L. (Asteraceae): Botanical Properties, Traditional Uses, Phytochemistry, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neist.res.in [neist.res.in]

- 10. Pharmacological potential of Bidens pilosa L. and determination of bioactive compounds using UHPLC-QqQLIT-MS/MS and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data [frontiersin.org]

- 12. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. preprints.org [preprints.org]

- 14. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

The Biosynthesis of Coreopsin in Coreopsis tinctoria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of coreopsin, a key chalconoid secondary metabolite found in Coreopsis tinctoria. This compound and other flavonoids in this plant are of significant interest due to their wide range of pharmacological activities, including antioxidant, anti-diabetic, and anti-inflammatory properties. This document outlines the biosynthetic pathway, presents quantitative data on flavonoid content, details relevant experimental protocols, and provides visual representations of the key processes.

The this compound Biosynthesis Pathway

This compound is synthesized via the general flavonoid biosynthesis pathway, a well-characterized route in higher plants. The pathway begins with the amino acid phenylalanine and proceeds through the phenylpropanoid pathway to produce p-coumaroyl-CoA, a key precursor. The formation of the characteristic chalcone backbone of this compound is catalyzed by the enzyme Chalcone Synthase (CHS).

The core pathway leading to this compound involves the following key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): Hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

-

Chalcone Synthase (CHS): This is a pivotal enzyme that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Naringenin chalcone is the immediate precursor to this compound, which is a hydroxylated form of this initial chalcone.

-

Further modifications: Subsequent enzymatic reactions, such as hydroxylation and glycosylation, lead to the diverse array of flavonoids found in Coreopsis tinctoria, including this compound. While the specific enzymes for the final steps to this compound in C. tinctoria are not fully elucidated, they are presumed to be hydroxylases and glycosyltransferases.

The biosynthesis of flavonoids is a complex and tightly regulated process, influenced by developmental stages and environmental factors. Key transcription factors, such as MYB, bHLH, and WD40 proteins, are known to regulate the expression of the structural genes involved in this pathway[1].

Biosynthetic Pathway Diagram

Caption: Biosynthesis pathway of this compound in Coreopsis tinctoria.

Quantitative Data on Flavonoid Content in Coreopsis tinctoria

Metabolomic studies have provided valuable quantitative data on the flavonoid content in Coreopsis tinctoria. These studies reveal significant variations in flavonoid composition and concentration depending on the developmental stage of the flowers and the geographical origin of the plant.

Table 1: Total Flavonoid Content in Two Colors of Coreopsis tinctoria Flowers at Different Flowering Stages [1]

| Flower Color | Flowering Stage | Total Flavonoid Content (mg/g) |

| LS (Reddish-brown/Yellow) | Stage 1 | 73.65 |

| Stage 2 | 68.78 | |

| Stage 3 | 81.60 | |

| Stage 4 | 45.98 | |

| JS (Yellow) | Stage 1 | 55.23 |

| Stage 2 | 61.45 | |

| Stage 3 | 68.11 | |

| Stage 4 | 42.77 |

Table 2: Major Flavonoid Classes Identified in Coreopsis tinctoria Flowers [1][2]

| Flavonoid Class | Number of Identified Compounds |

| Flavones | 53 |

| Flavonols | 42 |

| Anthocyanins | 22 |

| Chalcones | 19 |

| Flavanones | 19 |

| Dihydroflavonols | 12 |

| Isoflavones | 9 |

| Dihydroflavonoids | 8 |

| Flavanols | 7 |

| Flavone Glycosides | 6 |

| Phenolic Acids | 8 |

| Xanthones | 3 |

| Biflavonoids | 3 |

| Unclassified Flavonoids | 15 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Flavonoid Extraction from Coreopsis tinctoria Flowers

This protocol is adapted from studies on flavonoid analysis in Coreopsis tinctoria[1].

Objective: To extract total flavonoids from C. tinctoria flower tissue for subsequent analysis.

Materials:

-

Fresh or freeze-dried C. tinctoria flowers

-

Grinding instrument (e.g., mortar and pestle, ball mill)

-

70% aqueous methanol

-

Vortex mixer

-

Centrifuge

-

Microporous membrane filters (0.22 µm)

Procedure:

-

Freeze-dry the C. tinctoria flower samples and grind them into a fine powder.

-

Weigh 100 mg of the powdered sample into a microcentrifuge tube.

-

Add 1.0 mL of 70% aqueous methanol to the tube.

-

Vortex the mixture vigorously to ensure thorough mixing.

-

Incubate the extraction mixture overnight at 4°C. During this incubation, periodically vortex the sample (e.g., three times) to enhance extraction efficiency.

-

After incubation, centrifuge the sample at 10,000 x g for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm microporous membrane.

-

The filtered extract is now ready for analysis by HPLC-MS or other analytical techniques.

Quantification of this compound by UPLC-QTOF-MS

This protocol is based on established methods for flavonoid quantification in Coreopsis tinctoria[2].

Objective: To quantitatively determine the concentration of this compound in a prepared extract.

Instrumentation and Conditions:

-

UPLC System: Waters ACQUITY UPLC HSS T3 C18 column (100 mm × 2.1 mm i.d., 1.8 µm).

-

Mobile Phase:

-

Solvent A: Water with 0.05% formic acid

-

Solvent B: Acetonitrile with 0.05% formic acid

-

-

Gradient Elution Program:

-

0–1 min: 10–20% B

-

1–9 min: 20–70% B

-

9–12.5 min: 70–95% B

-

12.5–13.5 min: 95% B

-

13.5–13.6 min: 95–10% B

-

13.6–15 min: 10% B

-

-

Flow Rate: 0.35 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Mass Spectrometry: Quadrupole Time-of-Flight (QTOF) mass spectrometer with an electrospray ionization (ESI) source operating in both positive and negative ion modes. Data is acquired in Multiple Reaction Monitoring (MRM) mode for accurate quantification.

Procedure:

-

Prepare a standard curve using a certified reference standard of this compound at various concentrations.

-

Inject the prepared C. tinctoria extract and the this compound standards into the UPLC-MS system.

-

Identify the this compound peak in the chromatogram based on its retention time and mass-to-charge ratio (m/z) compared to the standard.

-

Integrate the peak area of this compound in both the samples and the standards.

-

Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

In Vitro Chalcone Synthase (CHS) Activity Assay

This protocol is adapted from a study on CHS from a related plant species, Carthamus tinctorius, and can be used to assess the activity of CHS from Coreopsis tinctoria[3].

Objective: To determine the enzymatic activity of Chalcone Synthase by measuring the formation of its product.

Materials:

-

Purified CHS enzyme from C. tinctoria (obtained through recombinant protein expression and purification).

-

p-Coumaroyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Naringenin standard (for HPLC identification, as naringenin chalcone readily cyclizes to naringenin)

-

HPLC system with a C18 column and UV detector.

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, p-coumaroyl-CoA, and malonyl-CoA.

-

Initiate the reaction by adding the purified CHS enzyme.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time period.

-

Stop the reaction by adding an acid (e.g., HCl) or by extraction with an organic solvent (e.g., ethyl acetate).

-

Analyze the reaction products by HPLC.

-

Identify the naringenin peak by comparing its retention time with the naringenin standard.

-

Quantify the amount of naringenin produced to determine the CHS enzyme activity.

Experimental Workflow Diagram

Caption: General experimental workflow for studying this compound biosynthesis.

Conclusion

The biosynthesis of this compound in Coreopsis tinctoria is a multi-step enzymatic process that is integral to the plant's secondary metabolism. Understanding this pathway, from the precursor molecules to the final product, is crucial for the targeted breeding of high-yield varieties and for the biotechnological production of this pharmacologically important compound. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of this compound and other flavonoids from Coreopsis tinctoria.

References

- 1. Comparison of Metabolome and Transcriptome of Flavonoid Biosynthesis in Two Colors of Coreopsis tinctoria Nutt - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolomics study of flavonoids in Coreopsis tinctoria of different origins by UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning, expression and activity analysises of chalcone synthase genes in Carthamus tinctorius - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Biological Activities of Coreopsin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Coreopsin, a flavonoid predominantly found in plants of the Coreopsis genus, has emerged as a compound of significant interest in pharmacological research. This document provides an in-depth technical overview of the multifaceted biological activities of this compound and related flavonoids derived from Coreopsis species. Key activities, including antioxidant, anti-inflammatory, neuroprotective, and anticancer effects, are detailed, supported by quantitative data and mechanistic insights. This guide summarizes current research, presents detailed experimental protocols for assessing these activities, and visualizes key signaling pathways to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction to this compound

This compound is a chalcone glycoside, a type of flavonoid characterized by its open-chain structure. It is a prominent bioactive constituent of Coreopsis tinctoria (Snow Chrysanthemum) and Coreopsis lanceolata, plants with a history of use in traditional medicine.[1] Phytochemical studies have revealed that Coreopsis species are rich in flavonoids, including aurones, chalcones, and flavones, which contribute to their diverse biological activities.[1][2] Modern pharmacological research has begun to validate these traditional uses, demonstrating that extracts and isolated compounds from Coreopsis possess significant antioxidant, anti-inflammatory, antidiabetic, and antileukemic properties.[1][2][3] This guide focuses specifically on the activities attributed to this compound and its closely related flavonoid counterparts.

Biological Activities and Mechanisms

This compound and its related compounds exhibit a broad spectrum of biological activities, primarily attributed to their potent antioxidant and cell signaling modulation capabilities.

Antioxidant Activity

The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, enabling it to mitigate oxidative stress, a key pathological factor in numerous diseases.[4][5] Flavonoids from Coreopsis demonstrate strong free radical scavenging capabilities.[6]

Quantitative Data: Antioxidant Activity

The antioxidant potential of flavonoids is often quantified by their IC50 values in various assays, representing the concentration required to scavenge 50% of free radicals. While specific data for pure this compound is limited in the provided results, the activities of related compounds from Coreopsis tinctoria are presented below.

| Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |

| Taxifolin | DPPH Scavenging | 64.37 | [3] |

| Quercetagitin-7-O-β-d-glucoside | DPPH Scavenging | 32.86 | [3] |

| Coreopsis tinctoria Extract | DPPH Scavenging | - | [6] |

| Coreopsis tinctoria Extract | ABTS Scavenging | - | [6] |

| Coreopsis tinctoria Extract | Hydroxyl Radical Scavenging | - | [6] |

Note: A lower IC50 value indicates stronger antioxidant activity. The positive control in the study had an IC50 of 5.34 µg/mL.[3]

Signaling Pathway: Nrf2/ARE Activation

One of the primary mechanisms underlying the antioxidant effect of Coreopsis flavonoids is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[4][5] Under conditions of oxidative stress, this compound can promote the translocation of Nrf2 into the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the upregulation of crucial antioxidant enzymes such as Superoxide Dismutase (SOD) and Catalase (CAT).[4] This action enhances the cell's intrinsic defense against reactive oxygen species (ROS).[4]

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. Flavonoids isolated from Coreopsis species have demonstrated significant anti-inflammatory and anti-neuroinflammatory effects.[7][8] The primary mechanism involves the suppression of pro-inflammatory mediators in activated immune cells like macrophages and microglia.[7][9]

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory effects are measured by the inhibition of pro-inflammatory markers such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

| Compound/Extract | Cell Line | Inhibited Marker | Activity | Reference |

| Phenylheptatriyne | BV2 & RAW264.7 | NO Production | Significant Inhibition | [7] |

| Phenylheptatriyne | BV2 & RAW264.7 | TNF-α, IL-6 Secretion | Reduced Secretion | [7] |

| Flavanones from C. lanceolata | RAW 264.7 | NO Production | Suppression (99.5% to 37.3%) | [8] |

| Leptosidin & Leptosin | RAW 264.7 | NO Formation | Suppressed | [10][11] |

Signaling Pathway: NF-κB Inhibition

A key pathway in inflammation is mediated by Nuclear Factor-kappa B (NF-κB). In response to stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), TNF-α, and IL-6.[7] Compounds from Coreopsis have been shown to effectively inhibit the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[7]

Anticancer and Antileukemic Activity

Flavonoids isolated from Coreopsis lanceolata have demonstrated potential antileukemic activity.[2] Studies show that extracts can inhibit cell proliferation and induce apoptosis in human leukemia HL-60 cells.[2] Specifically, the flavonoid 4-methoxylanceoletin showed potent antiproliferative activity.[2] While direct quantitative data for this compound is not available in the provided results, the general anticancer potential of flavonoids is well-documented.

Quantitative Data: Anticancer Activity

Anticancer efficacy is typically measured by the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) required to inhibit the proliferation of a cancer cell line by 50%.

| Compound/Extract | Cell Line | Activity Metric | Value (µg/mL) | Reference |

| C. lanceolata EtOAc Fraction | HL-60 (Leukemia) | Inhibition | Proliferation inhibited | [2] |

| 4-Methoxylanceoletin | HL-60 (Leukemia) | Inhibition | Potent antiproliferative | [2] |

| 'Daunia N.' Grape Skin Extract | Caco2 (Colon) | EC50 (24h) | 35.60 | [12] |

| 'Apenestae N.' Grape Skin Extract | Caco2 (Colon) | EC50 (24h) | 150.91 | [12] |

Neuroprotective Effects

Compounds from Coreopsis tinctoria, including this compound, have shown potential neuroprotective effects. Network pharmacology studies have identified that these compounds act on key targets such as TNF, BCL2, and AKT1.[13] The primary affected signaling pathways include the PI3K-Akt and HIF-1 pathways, which are crucial for neuronal survival and apoptosis.[13] By modulating these pathways, Coreopsis compounds may protect against neuronal cell death.[13]

Signaling Pathway: PI3K/Akt Survival Pathway

The PI3K/Akt pathway is a critical pro-survival signaling cascade. Its activation by neuroprotective agents like this compound can lead to the phosphorylation and activation of Akt. Activated Akt, in turn, can phosphorylate and inhibit pro-apoptotic proteins (like Bad) and activate anti-apoptotic proteins (like Bcl-2), ultimately promoting cell survival and inhibiting apoptosis.

Experimental Protocols & Workflows

The investigation of this compound's biological activities involves a systematic workflow from extraction to a battery of in vitro assays.

General Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Flavonoid profile and antileukemic activity of Coreopsis lanceolata flowers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The chemical components of Coreopsis tinctoria Nutt. and their antioxidant, antidiabetic and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective Effects of Anthocyanins from Coreopsis tinctoria against Oxidative Stress Induced by Hydrogen Peroxide in MIN6 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Protective effects of flavonoids from Coreopsis tinctoria Nutt. on experimental acute pancreatitis via Nrf-2/ARE-mediated antioxidant pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the antioxidant activity of Coreopsis tinctoria Nuff. and optimisation of isolation by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Coreolanceolins A-E, New Flavanones from the Flowers of Coreopsis lanceolate, and Their Antioxidant and Anti-inflammatory Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aurones and Flavonols from Coreopsis lanceolata L. Flowers and Their Anti-Oxidant, Pro-Inflammatory Inhibition Effects, and Recovery Effects on Alloxan-Induced Pancreatic Islets in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Correlation between antioxidant and anticancer activity and phenolic profile of new Apulian table grape genotypes (V. Vinifera L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

Coreopsin: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsin, a flavonoid chalcone glucoside, is a prominent bioactive compound isolated from the flowers of plants in the Coreopsis genus, notably Coreopsis tinctoria and Coreopsis lanceolata. These plants have a history in traditional medicine, and modern scientific inquiry has begun to elucidate the molecular mechanisms underlying their therapeutic potential. This compound and related flavonoids from Coreopsis extracts have demonstrated significant anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities in various in vitro models. This technical guide provides a detailed overview of the in vitro mechanism of action of this compound and its associated compounds, summarizing key quantitative data, experimental protocols, and the signaling pathways involved.

Core In Vitro Mechanisms of Action

The therapeutic potential of this compound stems from its ability to modulate multiple critical cellular signaling pathways. The primary mechanisms observed in vitro include potent anti-inflammatory, antioxidant, and anti-cancer effects.

Anti-inflammatory Action

Compounds isolated from Coreopsis species exhibit strong anti-inflammatory properties, primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines and enzymes.

In vitro studies using lipopolysaccharide (LPS)-stimulated murine macrophage (RAW264.7) and microglia (BV2) cell lines have shown that flavonoids from Coreopsis can significantly suppress the inflammatory cascade.[1][2] Treatment with these compounds leads to a dose-dependent reduction in the production of nitric oxide (NO) and key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] This inhibition is achieved by preventing the activation of NF-κB, which in turn suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory response.[1][3] The mechanism involves blocking the phosphorylation and degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's translocation to the nucleus.[4][5]

Antioxidant and Neuroprotective Action

This compound and other flavonoids from Coreopsis demonstrate significant antioxidant properties, which are foundational to their neuroprotective and other cytoprotective effects.[6][7] These compounds are effective free radical scavengers, as shown in DPPH and ABTS assays.[3][6] In cellular models, they protect against oxidative stress induced by agents like hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+).[8]

This antioxidant activity is closely linked to neuroprotection. In human neuroblastoma SH-SY5Y cells, extracts from Coreopsis tinctoria were found to inhibit neuronal apoptosis by modulating the BCL2 and AKT signaling pathways.[9] The PI3K/Akt pathway is a critical pro-survival pathway; its activation promotes cell survival and inhibits apoptosis. This compound-containing extracts have been shown to regulate the expression of key proteins in this pathway, preventing apoptosis.[9] Specifically, treatment with these extracts can increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while decreasing the expression of pro-apoptotic proteins like Bax.[8] This shift in the Bax/Bcl-2 ratio prevents the release of cytochrome c from mitochondria, a key step in the intrinsic apoptosis pathway, and inhibits the activation of downstream executioner caspases like caspase-3.[8][10]

References

- 1. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Ampelopsin reduces endotoxic inflammation via repressing ROS-mediated activation of PI3K/Akt/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of the antioxidant activity of Coreopsis tinctoria Nuff. and optimisation of isolation by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chalcones from the flowers of Coreopsis lanceolata and their in vitro antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of cellular signaling pathways in P23H rhodopsin photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Anti-inflammatory Effects of Bioactive Compounds from Coreopsis Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the anti-inflammatory properties of coreopsin and other bioactive compounds isolated from plants of the Coreopsis genus. It consolidates findings from various in vitro and in vivo studies, detailing the molecular mechanisms, key signaling pathways, and experimental methodologies. The information is presented to facilitate further research and drug development endeavors in the field of inflammation.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1][2] Natural products have long been a valuable source of new anti-inflammatory agents.[1][3] The genus Coreopsis, belonging to the Asteraceae family, comprises numerous species that are rich in flavonoids and other bioactive compounds with demonstrated anti-inflammatory potential.[4][5][6] This guide focuses on the anti-inflammatory effects of this compound and other key compounds isolated from Coreopsis, elucidating their mechanisms of action.

Key Bioactive Compounds and Their Anti-inflammatory Activities

Several compounds isolated from Coreopsis species have been investigated for their anti-inflammatory effects. These primarily include flavonoids (such as flavanones and aurones) and polyacetylenes.

-

This compound (Leptosidin): A flavonoid that has demonstrated anti-inflammatory properties.

-

Phenylheptatriyne: A polyacetylene compound from Coreopsis lanceolata with significant anti-inflammatory and anti-neuroinflammatory activities.[4][7]

-

Other Flavonoids: Various other flavonoids, including leptosin, isoquercetin, and astragalin, isolated from Coreopsis lanceolata, have also shown anti-inflammatory and antioxidant effects.[8]

The anti-inflammatory effects of these compounds are primarily attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.

Molecular Mechanisms of Action

The anti-inflammatory effects of Coreopsis-derived compounds are mediated through the inhibition of several key signaling pathways and the suppression of pro-inflammatory enzymes and cytokines.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9][10] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[11]

Compounds like phenylheptatriyne have been shown to effectively inhibit NF-κB activation in LPS-stimulated BV2 microglia and RAW264.7 macrophages.[4][7] This inhibition prevents the downstream expression of pro-inflammatory mediators. Ampelopsin, a flavonoid with similar properties, also suppresses LPS-induced activation of the IκB/NF-κB pathway.[9][12]

Figure 1: Inhibition of the NF-κB signaling pathway by Coreopsis bioactives.

The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical signaling cascade in the inflammatory response.[13][14] Activation of these kinases leads to the expression of inflammatory mediators. Some flavonoids have been shown to inhibit the phosphorylation of these MAPK proteins, thereby reducing inflammation.[15] While direct evidence for this compound's effect on this pathway is limited, other flavonoids are known to suppress the activation of MAPK signaling pathways in LPS-induced RAW264.7 cells.[15]

References

- 1. Anti-inflammatory effects of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Coreolanceolins A–E, New Flavanones from the Flowers of Coreopsis lanceolate, and Their Antioxidant and Anti-Inflammatory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Neuroinflammatory and Anti-Inflammatory Activities of Phenylheptatriyne Isolated from the Flowers of Coreopsis lanceolata L. via NF-κB Inhibition and HO-1 Expression in BV2 and RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Ampelopsin attenuates lipopolysaccharide-induced inflammatory response through the inhibition of the NF-κB and JAK2/STAT3 signaling pathways in microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Activation of MAP Kinase Pathway by Polyisoprenylated Cysteinyl Amide Inhibitors Causes Apoptosis and Disrupts Breast Cancer Cell Invasion [mdpi.com]

- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Neuroprotective Potential of Coreopsin: A Technical Guide for Researchers

Introduction

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A growing body of research focuses on identifying natural compounds with neuroprotective properties that can mitigate the underlying pathological processes, including oxidative stress, inflammation, and apoptosis. Coreopsin, a flavonoid glycoside found in plants of the Coreopsis genus, has emerged as a promising candidate in this area. This technical guide provides an in-depth overview of the neuroprotective potential of this compound, summarizing key experimental findings, outlining detailed methodologies, and visualizing the implicated signaling pathways. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel neuroprotective therapeutics.

While much of the current research has focused on the effects of Coreopsis extracts as a whole, the consistent presence of this compound as a major bioactive constituent strongly suggests its significant contribution to the observed neuroprotective effects. This guide will therefore detail the findings from studies on these extracts as a proxy for understanding the potential of isolated this compound.

Mechanisms of Neuroprotection

Experimental evidence suggests that the neuroprotective effects of this compound and related Coreopsis extracts are multifactorial, primarily involving the attenuation of oxidative stress, inhibition of apoptosis, and modulation of key intracellular signaling pathways.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms, is a key contributor to neuronal damage in neurodegenerative diseases. Studies on Coreopsis extracts containing this compound have demonstrated significant antioxidant activity.

In an in vitro model using SH-SY5Y neuroblastoma cells, treatment with a Coreopsis tinctoria extract markedly reduced the intracellular ROS levels induced by the neurotoxin MPTP.[1] The extract, at a concentration of 150 µg/ml, attenuated the MPTP-induced ROS level from a 5.52-fold increase to a 3.24-fold increase compared to the control.[1]

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the removal of damaged neurons. However, excessive apoptosis contributes to the neuronal loss observed in neurodegenerative conditions. The anti-apoptotic effects of Coreopsis extracts are largely attributed to the regulation of the Bcl-2 family of proteins.

-

Bcl-2 and Bax Regulation: The anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax are key regulators of the mitochondrial apoptotic pathway. An increased Bax/Bcl-2 ratio promotes apoptosis. Studies have shown that Coreopsis extracts can modulate this ratio to favor cell survival. For instance, a Coreopsis lanceolata flower extract (CLF1) was found to upregulate Bcl-2 expression and downregulate Bax expression in both H2O2-treated PC12 cells and in an MPTP-induced mouse model of Parkinson's disease.[2] Specifically, pretreatment with CLF1 at 200 mg/kg increased Bcl-2 protein levels and decreased Bax levels in the mouse model.[2][3] Similarly, a Coreopsis tinctoria extract was shown to significantly increase the expression of BCL2 in MPTP-treated SH-SY5Y cells.[4]

Modulation of Signaling Pathways

The neuroprotective effects of this compound-containing extracts are mediated through the modulation of critical intracellular signaling pathways, most notably the PI3K/Akt and MAPK pathways.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. Activation of this pathway has been shown to be neuroprotective.[5] Network pharmacology and experimental data suggest that the neuroprotective effects of Coreopsis tinctoria are mediated through the PI3K-Akt signaling pathway.[6][7]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. While activation of certain MAPK pathways can be pro-apoptotic, their modulation can also lead to neuroprotection.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on Coreopsis extracts, providing insights into the potential efficacy of this compound.

Table 1: In Vitro Neuroprotective Effects of Coreopsis tinctoria Extract on SH-SY5Y Cells

| Parameter | Model System | Treatment | Concentration | Result | Reference |

| Cell Viability | MPTP-induced toxicity | CT Extract | 100-150 µg/ml | Significant reversal of MPTP-induced viability loss (up to 87.6% of control) | [4] |

| ROS Levels | MPTP-induced oxidative stress | CT Extract | 150 µg/ml | Reduction of MPTP-induced ROS increase from 5.52-fold to 3.24-fold | [1] |

Table 2: In Vitro and In Vivo Anti-Apoptotic Effects of Coreopsis lanceolata Flower Extract (CLF1)

| Parameter | Model System | Treatment | Concentration/Dosage | Result | Reference |

| Protein Expression | H2O2-induced apoptosis in PC12 cells | CLF1 | 50, 100, 200 µg/mL | Decreased Bax expression, increased Bcl-2 expression | [2] |

| Protein Expression | MPTP-induced apoptosis in C57BL/6 mice | CLF1 | 200 mg/kg | Increased Bcl-2 protein, decreased Bax protein | [2][3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on the neuroprotective effects of Coreopsis extracts. These protocols can be adapted for the investigation of isolated this compound.

Cell Culture and Treatment (SH-SY5Y Cells)

Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 µg/ml of penicillin-streptomycin.[4] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere. Prior to treatment with a neurotoxin (e.g., MPTP), cells are pre-treated with the test compound (e.g., Coreopsis extract or this compound) for a specified duration.

Cell Viability Assay (MTT Assay)

-

Seed SH-SY5Y cells in a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

-

Pre-treat cells with various concentrations of the test compound for a specified time.

-

Induce cytotoxicity by adding a neurotoxin (e.g., 4 mM MPTP) and incubate for the desired period.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Intracellular ROS Measurement

-

Seed SH-SY5Y cells in a 6-well plate.

-

Pre-treat cells with the test compound followed by induction of oxidative stress (e.g., with MPTP).

-

After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer.

Western Blot Analysis for Apoptotic Proteins

-

Culture and treat cells as described in section 3.1.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 30 µg) by SDS-PAGE on a 10-12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Signaling Pathways and Visualizations

The neuroprotective effects of this compound are believed to be mediated through complex signaling cascades. The following diagrams, generated using the DOT language, illustrate the proposed pathways.

Caption: this compound's anti-apoptotic and antioxidant mechanisms.

Caption: this compound's modulation of pro-survival signaling pathways.

Conclusion and Future Directions

The available evidence strongly suggests that this compound, as a key bioactive component of Coreopsis extracts, possesses significant neuroprotective potential. Its ability to counteract oxidative stress and inhibit apoptosis through the modulation of the Bcl-2 protein family and key signaling pathways like PI3K/Akt and MAPK, makes it a compelling candidate for further investigation in the context of neurodegenerative diseases.

Future research should focus on elucidating the specific effects of isolated this compound to confirm and quantify its neuroprotective activities. This includes determining its IC50 values in various neuronal cell models and under different stress conditions. In vivo studies using animal models of neurodegeneration are also crucial to evaluate its bioavailability, efficacy, and safety profile. A deeper understanding of the molecular targets and signaling pathways directly modulated by this compound will be instrumental in advancing its potential as a novel therapeutic agent for the treatment of neurodegenerative disorders.

References

- 1. Frontiers | The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Neuroprotective Effects of Coreopsis lanceolata Flower Extract against Oxidative Stress-Induced Apoptosis in Neuronal Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt signaling pathway is required for neuroprotection of thalidomide on hypoxic-ischemic cortical neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Neuroprotective Effects of Coreopsis tinctoria and Its Mechanism: Interpretation of Network Pharmacological and Experimental Data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ERK/MAPK Is Essential for Endogenous Neuroprotection in SCN2.2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Coreopsin in Hyperglycemia Research: A Technical Guide

Introduction: Coreopsin, a flavonoid chalcone glycoside, has emerged as a significant compound of interest in the field of hyperglycemia and diabetes research. Primarily isolated from the flowers of Coreopsis tinctoria Nutt., a plant with a history of use in traditional medicine for managing diabetes, this compound is being investigated for its potential as a natural anti-hyperglycemic agent.[1][2] Its multifaceted mechanism of action, targeting key enzymatic and signaling pathways involved in glucose homeostasis, positions it as a promising candidate for the development of novel therapeutic strategies against type 2 diabetes and associated metabolic disorders. This technical guide provides an in-depth overview of the current research on this compound, focusing on its mechanisms, quantitative effects, and the experimental protocols used in its evaluation.

Mechanism of Action

This compound and related flavonoids found in Coreopsis tinctoria exert their anti-hyperglycemic effects through several distinct but interconnected mechanisms. These range from the direct inhibition of carbohydrate-digesting enzymes to the modulation of critical intracellular signaling pathways that regulate glucose uptake and production.

Inhibition of α-Glucosidase

A primary strategy for managing postprandial hyperglycemia is to delay the absorption of carbohydrates from the intestine. This compound contributes to this by inhibiting α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides.[1][2] By slowing this process, extracts containing this compound help to lower the sharp increase in blood glucose levels after a meal.[1][2]

Modulation of the Insulin Signaling Pathway

Insulin resistance, a hallmark of type 2 diabetes, involves impaired signaling within cells in response to insulin. Research indicates that components of Coreopsis tinctoria, including its flavonoids, can improve insulin sensitivity.

-

PTP1B Inhibition: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin signaling pathway. It dephosphorylates and inactivates the insulin receptor and its substrates. Certain compounds from C. tinctoria have been shown to inhibit PTP1B, which would enhance and prolong the insulin signal, thereby improving insulin sensitivity.[3]

-

AMPK Activation: AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. Its activation stimulates glucose uptake into muscle cells and suppresses glucose production in the liver.[4][5] Ethyl acetate extracts of C. tinctoria have been shown to activate the phosphorylation of AMPKα in the kidneys of diabetic rats, suggesting a role in systemic glucose regulation.[6][7] Activation of AMPK is a known mechanism for improving glucose homeostasis.[4][8]

-

Downregulation of Gluconeogenesis: In hepatic cells, extracts of C. tinctoria have been found to downregulate the expression of key gluconeogenic enzymes, namely phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[9] This action reduces the liver's production of glucose, a significant contributor to high fasting blood sugar levels in diabetic individuals.

Antioxidant and Anti-inflammatory Effects

Chronic hyperglycemia is associated with increased oxidative stress and a low-grade inflammatory state, both of which contribute to insulin resistance and diabetic complications.[1] Coreopsis tinctoria extracts, rich in flavonoids like this compound, exhibit significant antioxidant properties.[1] Additionally, these extracts have demonstrated anti-inflammatory activity, for instance, by inhibiting cyclooxygenase-2 (COX-2) and reducing the expression of pro-inflammatory cytokines in diabetic models.[1][7]

Quantitative Data

The following tables summarize the quantitative data from various studies investigating the anti-hyperglycemic potential of Coreopsis tinctoria extracts and their components.

Table 1: In Vitro Enzyme Inhibitory Activity

| Compound/Extract | Target Enzyme | IC50 Value | Positive Control | Control IC50 | Source |

| Blumea aromatica UAE-DES Extract | α-Glucosidase | 35.87 µg/mL | Acarbose | Much stronger | [3] |

| Phloretin 4'-O-(6”-O-galloyl)-β-D-glucoside | α-Glucosidase | 0.0162 mM | - | - | [3] |

| C. tinctoria Compound 7 | PTP1B | 7.73 µg/mL | Unspecified | 1.46 µg/mL | [3] |

Table 2: In Vivo Effects on Metabolic Parameters in High-Fat Diet (HFD) and/or STZ-Induced Diabetic Animal Models

| Animal Model | Treatment | Duration | Key Findings | Source |

| HFD-induced obese C57BL/6 mice | C. tinctoria ethanol & water extracts (0.4% w/w in diet) | 8 weeks | Lowered fasting blood glucose, serum TG, insulin, and leptin; Improved glucose tolerance and insulin resistance. | [1][2] |

| HFD-fed Sprague-Dawley rats | Ethyl acetate extract of C. tinctoria (EAEC) | 8 weeks | Reduced hyperglycemia and plasma insulin levels; Improved fasting serum glucose and lipid homeostasis. | [9] |

| HFD/STZ-induced diabetic rats | Ethyl acetate extract of C. tinctoria (AC) (150, 300, 600 mg/kg) | 4 weeks | Significantly reduced blood glucose, total cholesterol, and triglycerides. | [6][7] |

| Diet-induced obese (DIO) mice | C. tinctoria extract or Kaempferol | 8 weeks | Reduced fasting blood glucose; Improved glucose tolerance and insulin resistance; Decreased HbA1c. | [10][11] |

| STZ-induced glucose-intolerant rats | Flavonoid-rich fraction of C. tinctoria | 3 weeks | Restored glucose tolerance; Recovered pancreatic function. | [12] |

Experimental Protocols

This section details the methodologies for key experiments used to evaluate the anti-hyperglycemic properties of this compound and related extracts.

In Vitro α-Glucosidase Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-glucosidase.

-

Enzyme Source: α-glucosidase from Saccharomyces cerevisiae.

-

Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG).

-

Procedure:

-